molecular formula C7H4ClN3O B12365979 8-chloro-8H-1,2,3-benzotriazin-4-one

8-chloro-8H-1,2,3-benzotriazin-4-one

Cat. No.: B12365979
M. Wt: 181.58 g/mol
InChI Key: KIUYGBZKAUJGRV-UHFFFAOYSA-N
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Description

8-Chloro-8H-1,2,3-benzotriazin-4-one is a heterocyclic compound with significant interest in medicinal chemistry and organic synthesis. This compound is known for its unique structure, which includes a triazine ring fused with a benzene ring and a chlorine atom at the 8th position. The compound’s molecular formula is C7H4ClN3O, and it has a molecular weight of 181.58 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-chloro-8H-1,2,3-benzotriazin-4-one typically involves the diazotisation and subsequent cyclisation of 2-aminobenzamides or 2-aminobenzenesulfonamides. This process uses stable diazonium salts, prepared with a polymer-supported nitrite reagent and p-tosic acid . The reaction is mild and effective, compatible with a wide range of aryl functional groups and amide/sulfonamide substituents .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned diazotisation-cyclisation process. The scalability of this method makes it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 8-Chloro-8H-1,2,3-benzotriazin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 8-chloro-8H-1,2,3-benzotriazin-4-one involves its interaction with specific molecular targets. For instance, as an α-glucosidase inhibitor, it binds to the enzyme’s active site, preventing the breakdown of carbohydrates into glucose. This inhibition helps in controlling blood sugar levels in diabetic patients . The compound’s structure-activity relationship has been analyzed through molecular docking studies, providing insights into its binding affinities and inhibitory effects .

Comparison with Similar Compounds

Uniqueness: 8-Chloro-8H-1,2,3-benzotriazin-4-one is unique due to the presence of the chlorine atom, which enhances its reactivity and potential biological activities. This structural modification distinguishes it from other benzotriazinone derivatives and contributes to its specific applications in medicinal chemistry .

Properties

Molecular Formula

C7H4ClN3O

Molecular Weight

181.58 g/mol

IUPAC Name

8-chloro-8H-1,2,3-benzotriazin-4-one

InChI

InChI=1S/C7H4ClN3O/c8-5-3-1-2-4-6(5)9-11-10-7(4)12/h1-3,5H

InChI Key

KIUYGBZKAUJGRV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(C2=NN=NC(=O)C2=C1)Cl

Origin of Product

United States

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